

Application of Hydrogen Isotopes in Geological Dating: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen*
Cat. No.: *B10827737*

[Get Quote](#)

Introduction to Hydrogen Isotopes in Geology

Hydrogen, the most abundant element in the universe, possesses three naturally occurring isotopes: protium (^1H), deuterium (^2H or D), and tritium (^3H or T). While protium is the most common, the heavier isotopes, deuterium and tritium, serve as powerful tracers and dating tools in geological studies. Deuterium is a stable isotope, and its ratio to protium (D/H) provides insights into past climate conditions.^{[1][2]} Tritium is a radioactive isotope with a relatively short half-life, making it an excellent tool for dating young groundwater.^{[1][3][4]}

This document provides detailed application notes and protocols for the use of **hydrogen** isotopes in geological dating, with a focus on tritium dating of groundwater and the application of deuterium in paleoclimatology.

Key Hydrogen Isotopes and Their Geological Significance

Isotope	Symbol	Atomic Mass (amu)	Natural Abundance	Half-life	Geological Application
Protium	¹ H	1.007825	~99.9885%	Stable	-
Deuterium	² H or D	2.014102	~0.0115%	Stable	Paleoclimatology, hydrology
Tritium	³ H or T	3.016049	Trace amounts	12.32 years[1][3]	Groundwater dating, oceanography

Application I: Tritium (³H) Dating of Groundwater

Tritium is a radioactive isotope of **hydrogen** that is naturally produced in the upper atmosphere by the interaction of cosmic rays with nitrogen and oxygen.[3] Its concentration in the atmosphere was significantly increased by atmospheric nuclear weapons testing in the 1950s and 1960s, creating a distinct "bomb peak" in precipitation.[3][5] This peak serves as a valuable time marker in hydrological studies. Tritium is incorporated into the water molecule and enters the groundwater system through recharge. By measuring the tritium concentration in a groundwater sample, scientists can determine the time elapsed since the water was last in contact with the atmosphere, effectively dating the groundwater.[6] This method is particularly useful for identifying modern recharge (post-1950s) and understanding groundwater flow dynamics.[3][7]

Tritium-Helium (³H/³He) Dating

A more advanced and robust method for dating young groundwater is the tritium-helium (³H/³He) technique.[8] Tritium decays to a stable isotope of helium, helium-3 (³He), through beta decay.[5][8] By measuring both the remaining tritium and the accumulated tritiogenic ³He, a more precise age of the groundwater can be determined.[5][6][8] One of the key advantages of this method is that the age calculation is independent of the initial tritium concentration of the water sample.[5]

Experimental Protocol: Tritium-Helium (${}^3\text{H}/{}^3\text{He}$) Dating of Groundwater

This protocol outlines the key steps for collecting and analyzing groundwater samples for ${}^3\text{H}/{}^3\text{He}$ dating.

3.2.1. Sample Collection

- Well Selection: Choose a well that is properly constructed and screened in the desired aquifer.
- Purgning: Purge the well to remove stagnant water and ensure the sample is representative of the aquifer. The volume of water to be purged should be at least three times the well casing volume.
- Sample Extraction: Collect the water sample using a submersible pump or a bailer. Care must be taken to minimize contact with the atmosphere to prevent contamination with modern air, which contains tritium.
- Sample Storage:
 - Tritium Sample: Collect water in a high-density polyethylene (HDPE) bottle, filling it completely to the top to exclude any air. Seal the bottle tightly.
 - Helium Sample: Collect water in a copper tube or a specialized gas-tight glass bottle. The sample must be collected without any bubbles and sealed to prevent the loss of dissolved gases. This is typically done using a specialized sampling device that allows for a bubble-free sample to be drawn from the well.

3.2.2. Laboratory Analysis

The analysis of tritium and helium is performed using mass spectrometry.

- Tritium Analysis:
 - Tritium is typically measured by liquid scintillation counting or by mass spectrometric measurement of ${}^3\text{He}$ after degassing and allowing the tritium in the sample to decay to ${}^3\text{He}$

in a sealed container over a period of several weeks.

- Helium Isotope Analysis:

- The dissolved gases are extracted from the water sample under vacuum.
- The noble gases are separated from other gases using a cryogenic trap.
- The helium isotopes (${}^3\text{He}$ and ${}^4\text{He}$) are then analyzed using a high-resolution noble gas mass spectrometer.

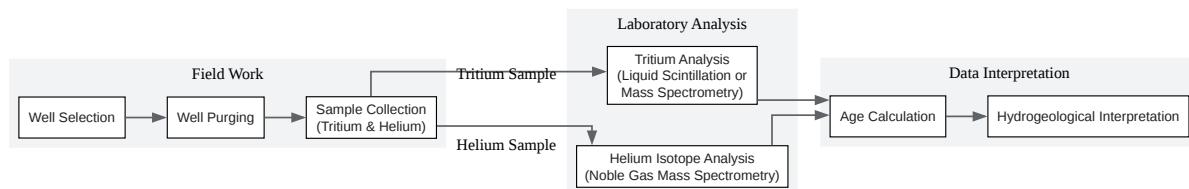
3.2.3. Age Calculation

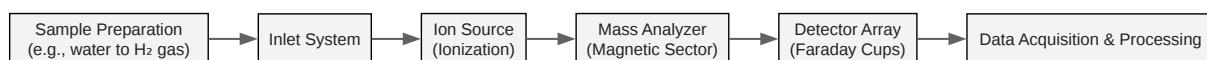
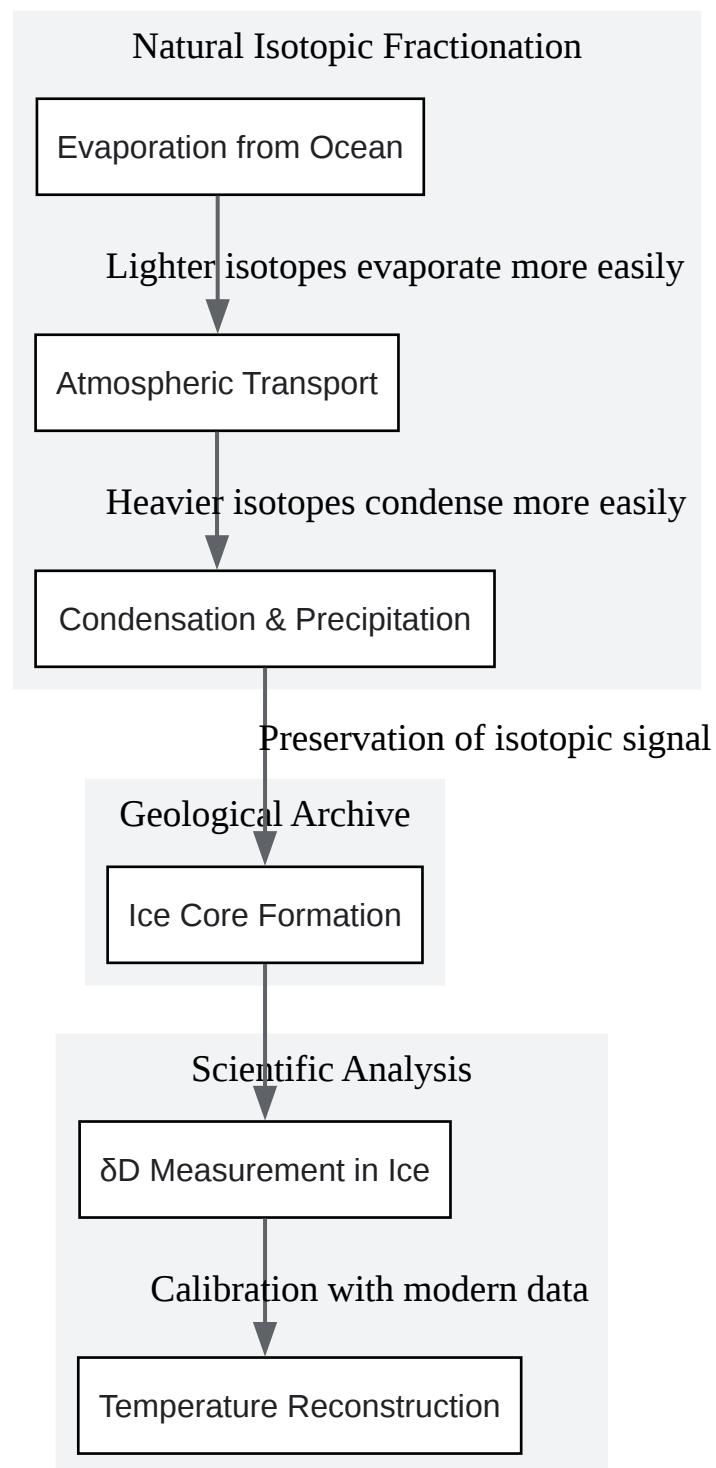
The age of the groundwater is calculated using the following equation:

$$t = (1/\lambda) * \ln(1 + ([{}^3\text{He_trit}] / [{}^3\text{H}]))$$

Where:

- t is the age of the groundwater in years.
- λ is the decay constant of tritium ($\ln(2)$ / half-life).
- $[{}^3\text{He_trit}]$ is the concentration of tritiogenic ${}^3\text{He}$.
- $[{}^3\text{H}]$ is the concentration of tritium.


The concentration of tritiogenic ${}^3\text{He}$ is determined by subtracting other sources of ${}^3\text{He}$ (atmospheric and terrigenic) from the total measured ${}^3\text{He}$.



Data Presentation

Parameter	Typical Value/Range	Unit	Significance
Tritium Half-life	12.32[1][3]	years	Fundamental constant for age calculation.
Pre-bomb Tritium Level	2-8	TU	Baseline for identifying modern water.
Bomb Peak Tritium Level	>1000	TU	Time marker for the 1960s.
³ H/ ³ He Dating Range	0.5 - 50	years	Effective age range of the method.

TU = Tritium Unit (1 TU = 1 ³H atom per 10^{18} ¹H atoms)

Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiveable.me [fiveable.me]
- 2. geo.libretexts.org [geo.libretexts.org]
- 3. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 4. geo.libretexts.org [geo.libretexts.org]
- 5. Basics of $^3\text{H}/^3\text{He}$ dating [ldeo.columbia.edu]
- 6. kompetenzwasser.de [kompetenzwasser.de]
- 7. Groundwater age-dating simplified | U.S. Geological Survey [usgs.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Hydrogen Isotopes in Geological Dating: Detailed Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827737#application-of-hydrogen-isotopes-in-geological-dating>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com